Bozitinib

Vue d'ensemble

Description

Vebreltinib is an orally bioavailable inhibitor of the proto-oncogene c-Met (hepatocyte growth factor receptor; HGFR) with potential antineoplastic activity. Upon administration, vebreltinib selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways. This may induce cell death in tumor cells overexpressing or expressing constitutively activated c-Met protein. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.

Mécanisme D'action

Target of Action

Bozitinib, also known as Vebreltinib, is a highly selective inhibitor of c-MET . c-MET is a receptor tyrosine kinase located on the cell surface and is activated by the binding of its ligand, hepatocyte growth factor (HGF) . In cancer cells, MET can be aberrantly active and cause abnormal signaling, which leads to tumor growth, angiogenesis, and metastasis .

Mode of Action

this compound inhibits the BCR-ABL kinase that promotes chronic myelogenous leukemia (CML); it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck . This compound inhibits Src with an IC50 of 1.2 nM . It inhibits the phosphorylation of c-Met protein; the rate of target inhibition exceeded 90% at >7 mg/kg .

Biochemical Pathways

this compound affects both the HGF-dependent and HGF-independent mechanisms . By inhibiting c-MET, this compound disrupts the downstream pathways involved in cell proliferation, migration, invasion, and survival .

Pharmacokinetics

this compound exhibits dose-proportional increases in exposure between 200 and 800 mg, and its absorption increases with food . It has extensive tissue distribution, is highly bound to plasma proteins, and is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 .

Result of Action

this compound has demonstrated superior activity in both in vitro and in vivo NSCLC models . It shows strong inhibition of tumor growth in cell lines and patient-derived models at doses that were well tolerated with no animal death nor major weight loss .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of this compound . Furthermore, the drug’s action can be affected by the patient’s liver function, as this compound is primarily metabolized in the liver . Therefore, patients with hepatic impairment may experience increased exposure to this compound .

Analyse Biochimique

Biochemical Properties

Bozitinib functions as a potent inhibitor of the c-Met receptor tyrosine kinase . This receptor is located on the cell surface and is activated by the binding of its ligand, hepatocyte growth factor (HGF) . In cancer cells, c-Met can be aberrantly active and cause abnormal signaling, which leads to tumor growth, angiogenesis, and metastasis .

Cellular Effects

This compound has demonstrated robust activity in gastric, lung, hepatic, and pancreatic in vivo models . It has shown strong inhibition of tumor growth in cell lines and patient-derived models at doses that were well tolerated . The most common adverse events of any grade in this compound-treated patients were diarrhea, nausea, thrombocytopenia, increased alanine aminotransferase, and increased aspartate aminotransferase .

Molecular Mechanism

This compound is a tyrosine kinase inhibitor. It inhibits the BCR-ABL kinase that promotes chronic myelogenous leukemia (CML); it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck . This compound inhibited 16 of 18 imatinib-resistant forms of BCR-ABL kinase expressed in murine myeloid cell lines .

Temporal Effects in Laboratory Settings

This compound showed good linear pharmacokinetic characteristics, with dose-dependent increases in exposure and a half-life around 13.8-44.6h . The plasma concentration for this compound decreased over time with a significant decrease 16h after its administration, conferring at least 16h of phosphorylation inhibition of the c-MET protein .

Dosage Effects in Animal Models

In animal models, the effect of this compound seemed superior than that of other inhibitors; in one model, the strongest activity was observed at this compound 10 mg/kg with a T/C ratio of 2%, compared to an equi-dose of another inhibitor (T/C of 22%) . All doses of this compound were well tolerated; no mouse experienced weight loss .

Metabolic Pathways

This compound is primarily metabolized by CYP3A4. The major circulating metabolites identified in plasma are oxydechlorinated (M2) this compound (19% of parent exposure) and N-desmethylated (M5) this compound (25% of parent exposure), with this compound N-oxide (M6) as a minor circulating metabolite . All the metabolites were deemed inactive .

Transport and Distribution

This compound is distributed extensively into the tissues . It is highly plasma protein bound (94%) and is primarily metabolized in the liver by cytochrome P450 3A4 .

Subcellular Localization

The c-Met receptor, which this compound inhibits, is located on the cell surface . Upon administration, this compound selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways .

Propriétés

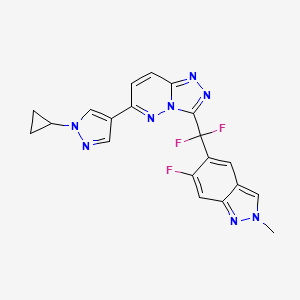

IUPAC Name |

6-(1-cyclopropylpyrazol-4-yl)-3-[difluoro-(6-fluoro-2-methylindazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N8/c1-29-9-11-6-14(15(21)7-17(11)27-29)20(22,23)19-26-25-18-5-4-16(28-31(18)19)12-8-24-30(10-12)13-2-3-13/h4-10,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXLXUIZUCJRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)F)C(C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C6CC6)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440964-89-5 | |

| Record name | Vebreltinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1440964895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vebreltinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VEBRELTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WZP8A9VFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Vebreltinib?

A1: Vebreltinib (also known as Bozitinib) is a potent and selective inhibitor of the mesenchymal-epithelial transition gene (MET) tyrosine kinase. [, , ] It acts by competitively binding to the ATP-binding site of MET, preventing its phosphorylation and downstream signaling. [] This inhibition leads to the disruption of MET-mediated processes such as tumor cell proliferation, survival, invasion, metastasis, and angiogenesis, ultimately hindering tumor growth. [, ]

Q2: How effective is Vebreltinib against different types of MET alterations in tumors?

A2: Preclinical studies demonstrate Vebreltinib's efficacy against diverse MET alterations. In vitro, it effectively inhibits MET signaling in cell lines with MET exon 14 skipping mutations, secondary MET kinase inhibitor resistance mutations, MET fusions, and MET amplification. [] In vivo studies using patient-derived xenograft (PDX) models further confirm its activity against tumors harboring these alterations, including MET exon 14 skipping, MET fusions, MET amplification, and hepatocyte growth factor (HGF) overexpression. [, ]

Q3: What advantages does Vebreltinib offer compared to other MET inhibitors, specifically regarding EGFR-mutant NSCLC?

A3: Vebreltinib exhibits promising activity in preclinical models of EGFR-mutant NSCLC, particularly those with acquired resistance to EGFR inhibitors. [] Studies using PDX models suggest that Vebreltinib, as a single agent or in combination with osimertinib, effectively inhibits tumor growth by targeting MET, thereby overcoming or preventing resistance. [] This highlights its potential as a valuable therapeutic option in managing EGFR-mutant NSCLC, especially in the context of acquired resistance.

Q4: What is the significance of Vebreltinib's blood-brain barrier permeability?

A4: Vebreltinib demonstrates blood-brain barrier permeability, as observed in a Phase 1 glioblastoma study. [] This characteristic is particularly significant for treating primary central nervous system (CNS) cancers, where drug delivery is often restricted. [] This property positions Vebreltinib as a potential therapeutic candidate for CNS malignancies driven by MET dysregulation.

Q5: Has the recommended phase 2 dose (RP2D) for Vebreltinib been determined, and what is the basis for this determination?

A5: Following Phase 1 clinical trials, the RP2D for Vebreltinib was determined to be 200 mg twice daily (BID) administered orally. [, ] This decision was based on a comprehensive assessment of the drug's safety, pharmacokinetics, and preliminary efficacy data from these trials. [, ]

Q6: What types of preclinical models have been used to investigate Vebreltinib's efficacy?

A6: Researchers have employed a range of preclinical models to evaluate Vebreltinib's efficacy. These include in vitro studies using established tumor cell lines and in vivo studies utilizing patient-derived xenograft (PDX) models. [, ] These models encompass various MET alterations observed in human cancers, providing valuable insights into the drug's potential therapeutic applications.

Q7: What is the current status of Vebreltinib’s clinical development?

A7: Vebreltinib is currently under investigation in various clinical trials. For example, it is being assessed in pivotal Phase 2 and 2/3 studies in China (as PLB-1001) and globally (excluding China) as APL-101. [] These trials focus on MET-dysregulated NSCLC, primary CNS cancers, and other solid tumors. [] The completion of Phase 1 portions with the establishment of the RP2D paves the way for further clinical evaluation of Vebreltinib.

Q8: Are there any known instances where Vebreltinib showed greater efficacy compared to other MET inhibitors in preclinical models?

A8: Yes, in a preclinical study using a LU1901 lung cancer PDX model, Vebreltinib demonstrated superior anti-tumor activity compared to capmatinib (INC280). [, ] Vebreltinib achieved a greater tumor growth inhibition than capmatinib at equivalent doses, highlighting its potentially enhanced efficacy in certain contexts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[butyl(ethyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2946211.png)

![1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2946217.png)

![3-(1,3-benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2946220.png)

![4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2946221.png)

![3-[[(6-Methoxynaphthalen-2-yl)methylamino]methyl]benzonitrile](/img/structure/B2946222.png)

![1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline](/img/structure/B2946226.png)